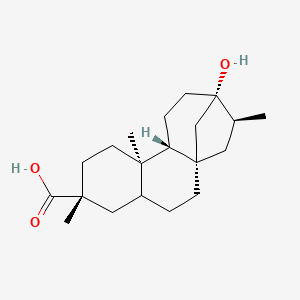
Phthalazine, 1-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1-(phenylthio)- is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazine, 1-(phenylthio)- typically involves the condensation of substituted 2-bromobenzaldehyde acetals with hydrazine, followed by the introduction of the phenylthio group. The process can be summarized as follows:
Lithiation and Formylation: Substituted 2-bromobenzaldehyde acetals undergo lithiation using n-butyllithium, followed by formylation with anhydrous N,N-dimethylformamide to yield the corresponding aldehydes.
Deprotection: The aldehydes are deprotected using wet Amberlyst® 15 in acetone to obtain phthalaldehydes.
Condensative Cyclization: The phthalaldehydes react with anhydrous hydrazine in absolute ethanol to form the phthalazine core.
Introduction of Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of Phthalazine, 1-(phenylthio)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phthalazine, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to yield phthalazine dicarboxylic acid.
Reduction: Reduction reactions using zinc and hydrochloric acid can convert the compound into orthoxylylene diamine.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Thiol reagents under nucleophilic substitution conditions.
Major Products:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phthalazine, 1-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of Phthalazine, 1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphodiesterase and cyclooxygenase, leading to various biological effects. It also interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Phthalazine, 1-(phenylthio)- can be compared with other similar compounds such as:
Quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Cinnoline: Known for its antimicrobial properties but lacks the phenylthio group.
Quinazoline: Exhibits anticancer properties but has a different core structure.
Eigenschaften
CAS-Nummer |
149365-50-4 |
|---|---|
Molekularformel |
C14H10N2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
1-phenylsulfanylphthalazine |
InChI |
InChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H |
InChI-Schlüssel |
ZFYCMRGBNKNQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















